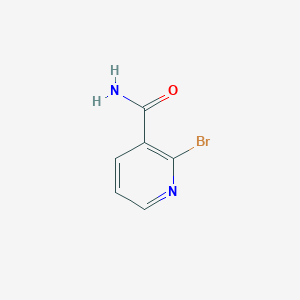

2-Bromonicotinamide

説明

Significance of Pyridine-Based Heterocycles in Medicinal and Synthetic Chemistry

Pyridine (B92270) (C₅H₅N), an aromatic heterocyclic compound, and its derivatives are fundamental scaffolds in the fields of medicinal and synthetic chemistry. rsc.org As an isostere of benzene, the pyridine ring is a key component in over 7,000 existing drug molecules of medicinal importance. rsc.org Its presence is noted in numerous FDA-approved drugs, highlighting its role as a "privileged scaffold" in drug discovery. rsc.org The significance of pyridine-based structures stems from their diverse pharmacological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. mdpi.combenthamdirect.com

The nitrogen atom in the pyridine ring enhances water solubility, a crucial property for drug candidates, and provides a site for hydrogen bonding, which is vital for molecular interactions with biological targets. mdpi.com Pyridine derivatives are integral to many natural products, such as vitamins like nicotinamide (B372718) (Vitamin B3), alkaloids, and coenzymes. mdpi.comresearchgate.net In synthetic chemistry, pyridines serve as versatile precursors for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. rsc.org Their utility also extends to their use as ligands in coordination chemistry and as catalysts. mdpi.com The structural diversity achievable with pyridine derivatives allows medicinal chemists to synthesize novel therapeutic agents with high efficacy. benthamdirect.com

Overview of Halogenated Nicotinamides as Research Subjects

Halogenated nicotinamides, a sub-class of nicotinamide derivatives, are subjects of considerable research interest due to the unique properties conferred by the halogen substituents. The introduction of a halogen atom, such as bromine, chlorine, or fluorine, into the nicotinamide structure can significantly alter its electronic properties, reactivity, and biological activity. researchgate.netvulcanchem.com

Research has shown that halogenation can enhance the therapeutic potential of nicotinamide derivatives. For instance, halogenated nicotinamides have been investigated for their antimicrobial and anticancer activities. vulcanchem.com The presence of fluorine and chlorine substituents, for example, can enhance target binding in biological systems through halogen bonding. vulcanchem.com Studies on 2-Bromonicotinamide have indicated its potential as an antimicrobial agent, with demonstrated efficacy against various bacterial strains.

Furthermore, halogenated nicotinamides serve as important intermediates in organic synthesis. The bromine atom in this compound, for instance, can be readily substituted with other functional groups, making it a versatile building block for more complex molecules in medicinal and agrochemical development. Halogenated nicotinamides are also explored in materials science, where they can function as electron-deficient moieties in organic semiconductors. vulcanchem.com The study of these compounds contributes to a deeper understanding of structure-activity relationships and the rational design of new molecules with desired properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOOHSQJKUMHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355757 | |

| Record name | 2-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-18-8 | |

| Record name | 2-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Bromonicotinamide and Its Proximal Analogs

Established Synthetic Pathways to 2-Bromonicotinamide Derivatives

Synthesis from Malononitrile (B47326) Precursors: A Case Study of 4,6-Diamino-2-bromonicotinamide (B13139599)

A notable synthetic route to a derivative of this compound, specifically 4,6-diamino-2-bromonicotinamide, commences with malononitrile. jisciences.com This process involves bubbling hydrogen bromide through a toluene (B28343) solution of malononitrile to yield 4,6-diamino-2-bromo-3-cyanopyridine. jisciences.com

The subsequent step involves the direct hydrolysis of the nitrile group (CN) to a carboxamide group (CONH₂). This conversion is achieved by treating the 4,6-diamino-2-bromo-3-cyanopyridine with hydrogen peroxide in an aqueous alkaline environment. jisciences.com The reaction is exothermic, initially requiring cooling to maintain a temperature of 40–50°C. After the initial exotherm subsides, the mixture is heated at 50°C for an additional three hours. A further addition of hydrogen peroxide and sodium hydroxide (B78521) is made, and the mixture is stirred overnight to ensure complete conversion to 4,6-diamino-2-bromonicotinamide. jisciences.com

Reaction Scheme: Synthesis of 4,6-Diamino-2-bromonicotinamide

| Step | Reactant(s) | Reagents | Product |

| 1 | Malononitrile | HBr, Toluene | 4,6-Diamino-2-bromo-3-cyanopyridine |

| 2 | 4,6-Diamino-2-bromo-3-cyanopyridine | H₂O₂, 6N NaOH, DMSO | 4,6-Diamino-2-bromonicotinamide |

Hydrolysis and Cyclization Reactions in Derivative Synthesis

The 4,6-diamino-2-bromonicotinamide synthesized from malononitrile serves as a versatile intermediate for further chemical transformations, particularly hydrolysis and cyclization reactions, to create more complex heterocyclic structures. jisciences.comwisdomlib.org

For instance, by refluxing 4,6-diamino-2-bromonicotinamide with triethyl orthoformate under a nitrogen atmosphere, a cyclization reaction occurs, leading to the formation of 7-amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one. jisciences.com Similarly, using triethyl orthoacetate in place of triethyl orthoformate yields the 2-methyl analog, 7-amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one. jisciences.com These reactions demonstrate the utility of the amide and one of the amino groups in forming a new pyrimidinone ring fused to the original pyridine (B92270) core.

Cyclization of 4,6-Diamino-2-bromonicotinamide

| Reactant | Reagent | Product | Yield |

| 4,6-Diamino-2-bromonicotinamide | Triethyl orthoacetate | 7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one | 72% |

Advanced Strategies for Bromination at the Nicotinamide (B372718) C2 Position

Regioselective C-H Functionalization Approaches

Achieving regioselective bromination at the C2 position of the pyridine ring, including nicotinamide, is a significant challenge in synthetic chemistry. nih.gov Modern approaches focus on direct C-H functionalization, which avoids the need for pre-functionalized substrates. mdpi.com

One effective strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack. researchgate.net A method developed by Baran and co-workers utilizes tosic anhydride (B1165640) (Ts₂O) as an activator and a tetra-n-butylammonium halide as the halide source for the C2-halogenation of various azine N-oxides. researchgate.net While this method proved effective for many fused pyridine N-oxides, it was not successful for pyridine N-oxide itself. researchgate.net

Transition-metal-catalyzed C-H functionalization offers another powerful tool for selective bromination. nih.gov For instance, palladium-catalyzed reactions have been extensively used to functionalize the C2 position of quinoline (B57606) N-oxides, a related heterocyclic system. mdpi.com These methods often involve the formation of a metal-ligand complex that directs the functionalization to the desired position. While specific examples for this compound are less common in the provided context, the principles established for quinolines and other pyridines are applicable. nih.govmdpi.com

Multicomponent Reactions in the Synthesis of Related Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, offering high atom economy and procedural simplicity. beilstein-journals.orgnih.gov These reactions are valuable for creating diverse libraries of heterocyclic compounds, including scaffolds related to nicotinamide. beilstein-journals.orgbeilstein-journals.org

One example is the one-pot, three-component condensation reaction of an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) to synthesize 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. kemdikbud.go.id While not directly producing a this compound, this illustrates how the core pyridine structure can be assembled rapidly. Subsequent modifications could potentially introduce the bromo and amide functionalities.

Another relevant MCR is the Groebke-Blackburn-Bienaymé reaction (GBBR), which involves the acid-catalyzed reaction of an α-aminoazine, an aldehyde, and an isocyanide to form imidazoazines. csic.es This reaction highlights the potential for building complex fused systems onto a pre-existing pyridine or pyrimidine (B1678525) ring. The principles of MCRs are broadly applicable for generating structural diversity, and with careful selection of starting materials, could be adapted for the synthesis of complex this compound analogs. nih.govchemicalpapers.com

Iii. 2 Bromonicotinamide As a Versatile Building Block in Complex Chemical Systems

Construction of Fused Ring Systems utilizing 2-Bromonicotinamide Derivatives

The inherent reactivity of the amide functionality, in concert with the adjacent ring nitrogen, provides a powerful platform for the construction of fused pyrimidine (B1678525) rings onto the initial pyridine (B92270) scaffold of this compound derivatives. This approach is a key strategy for accessing classes of compounds with significant biological and pharmaceutical interest.

A notable application of this compound derivatives is in the synthesis of the pyrido[4,3-d]pyrimidine (B1258125) scaffold. Research has demonstrated a synthetic route that begins with a derivative of this compound, specifically 4,6-Diamino-2-bromonicotinamide (B13139599), to construct this fused ring system. nih.gov

The synthesis starts from 4,6-Diamino-2-bromo-3-cyanopyridine, which undergoes direct hydrolysis of the nitrile group to the corresponding carboxamide using hydrogen peroxide in alkaline conditions, yielding 4,6-Diamino-2-bromonicotinamide. nih.gov This key intermediate is then subjected to cyclization by refluxing with orthoesters. For instance, treatment with triethyl orthoformate leads to the formation of the pyrimidine ring, affording 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one. Similarly, using triethyl orthoacetate results in the corresponding 2-methyl substituted derivative. nih.gov This cyclization strategy highlights the utility of the nicotinamide (B372718) functional group in forming fused heterocyclic systems.

Table 1: Synthesis of Pyrido[4,3-d]pyrimidine Derivatives from 4,6-Diamino-2-bromonicotinamide

| Starting Material | Reagent | Product | Yield (%) |

| 4,6-Diamino-2-bromonicotinamide | Triethyl orthoformate | 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one | Not Specified |

| 4,6-Diamino-2-bromonicotinamide | Triethyl orthoacetate | 7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one | 72 |

Integration into Diverse Heterocyclic Scaffolds

The bromine atom at the 2-position of this compound is a key feature that allows for its incorporation into a multitude of diverse heterocyclic scaffolds through palladium-catalyzed cross-coupling reactions. epo.orglibretexts.orgwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds, enabling the connection of the nicotinamide core to other aromatic or aliphatic systems.

Suzuki Coupling: The Suzuki reaction facilitates the formation of a carbon-carbon bond between this compound and various aryl or vinyl boronic acids. epo.orgwikipedia.orgharvard.edu This reaction is a powerful tool for the synthesis of biaryl amides, where the nicotinamide moiety is linked to another aromatic ring system. nih.govrsc.org Such scaffolds are of interest in medicinal chemistry. The general transformation involves the palladium-catalyzed reaction of the bromo-nicotinamide with a boronic acid in the presence of a base.

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples this compound with terminal alkynes in the presence of palladium and copper co-catalysts. scirp.orgmdpi.comwikipedia.org The resulting alkynyl nicotinamides are versatile intermediates themselves, which can undergo further transformations, such as cycloadditions, to generate more complex heterocyclic structures. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly effective method. libretexts.orgwikipedia.orgnih.gov This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to produce 2-aminonicotinamide derivatives. This provides a direct route to integrate the nicotinamide scaffold with various amine-containing fragments, leading to structurally diverse molecules. researchgate.net

These palladium-catalyzed reactions underscore the role of this compound as a versatile building block, providing access to a wide chemical space of heterocyclic compounds with potential applications in various fields of chemical research.

Table 2: Potential Integration of this compound into Diverse Scaffolds via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Scaffold | General Conditions |

| Suzuki Coupling | Arylboronic Acid | 2-Aryl-nicotinamide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-nicotinamide | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Amino-nicotinamide | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

V. Analytical Methodologies for 2 Bromonicotinamide and Its Research Intermediates

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves a chemical reaction that converts the analyte into a derivative with more favorable properties for analysis. researchgate.net For 2-Bromonicotinamide, the primary targets for derivatization are the active hydrogen atoms of the amide group. The choice of derivatization reagent and method depends on the analytical technique being used (GC-MS or LC-MS) and the specific goals of the analysis, such as improving volatility, stability, or detector response. jfda-online.comspectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, analytes must be volatile and thermally stable. researchgate.net Since this compound, like other amides, has limited volatility, derivatization is often a necessary step. jfda-online.com

Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as amides, alcohols, and carboxylic acids. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS. For instance, nicotinamide (B372718) can be converted into its di-TMS derivative for GC-MS analysis. hmdb.ca A similar strategy could be applied to this compound, targeting the two hydrogens on the amide nitrogen.

Dehydration: A specific method for nicotinamide involves dehydration to form 3-cyanopyridine (B1664610) using a reagent like heptafluorobutyric anhydride (B1165640) (HFB). nih.gov The resulting nitrile is more volatile and provides excellent chromatographic properties. nih.gov This approach could potentially be adapted for this compound, which would convert the amide group into a nitrile, yielding 2-bromo-3-cyanopyridine.

Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS, derivatization is primarily used to enhance ionization efficiency, particularly for electrospray ionization (ESI), and to improve chromatographic retention and separation. nih.govddtjournal.com While many nicotinamide derivatives can be analyzed directly google.comnih.gov, derivatization can significantly increase sensitivity.

Acylation and Alkylation: Reagents that introduce a permanently charged or easily ionizable moiety can dramatically improve ESI-MS response. For example, reagents targeting hydroxyl or amine groups can be used, but similar principles apply to amides under certain conditions. ddtjournal.com While less common for amides than for amines or alcohols, derivatization strategies that modify the amide group or introduce a tag elsewhere on the molecule can be explored.

Bromine Signature-Coded Derivatization: A novel approach for profiling metabolites containing carboxyl or carbonyl groups utilizes a bromine isotope derivatization reagent, 5-bromo-2-hydrazinopyridine. nih.gov This method takes advantage of the distinctive 1:1 isotopic pattern of 79Br and 81Br for rapid screening and identification. nih.gov Given that this compound already contains a bromine atom, this intrinsic property can be directly exploited in MS analysis to help distinguish the compound and its metabolites from a complex matrix based on their characteristic isotopic signature. nih.govmdpi.com

For derivatization reactions to be effective for quantitative analysis, they must be reproducible and proceed to completion. This requires careful optimization of several reaction parameters. sigmaaldrich.com The goal is to maximize the yield of the desired derivative while minimizing the formation of by-products. spirochem.com

Key parameters for optimization include:

Reagent and Catalyst Concentration: The molar ratio of the derivatizing agent to the analyte is critical. An excess of the reagent is often used to drive the reaction to completion. mdpi.com

Reaction Temperature: Temperature affects the rate of the reaction. While higher temperatures can speed up derivatization, they can also lead to the degradation of the analyte or the derivative. nih.govresearchgate.net The optimal temperature must be determined experimentally. For example, in one study, methoxyamination derivatization was found to be optimal at 30 °C, as higher temperatures led to decreased performance for certain metabolites. nih.gov

Reaction Time: The time required for the reaction to reach completion must be established. This can range from minutes to several hours. mdpi.commdpi.com For example, the derivatization of estrogens with BSTFA required increasing the reaction time from 30 to 45 minutes to ensure complete derivatization of all active sites. sigmaaldrich.com

Solvent: The choice of solvent is important as it must dissolve both the analyte and the reagent and not interfere with the reaction. Pyridine (B92270) is a common solvent and catalyst for silylation and acylation reactions. mdpi.commdpi.com

The optimization process often involves a systematic study where one parameter is varied while others are kept constant to determine its effect on the derivatization efficiency. nih.govmdpi.com

Table 1: Examples of Derivatization Strategies for GC-MS Analysis of Related Compounds This table presents derivatization methods used for compounds analogous to this compound, suggesting potential strategies applicable to its analysis.

| Analyte Class | Derivatization Reagent | Derivative Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Amides (e.g., Nicotinamide) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Trimethylsilyl (TMS) | Heat at 75°C for 45 min | sigmaaldrich.comhmdb.ca |

| Amides (e.g., Nicotinamide) | Heptafluorobutyric anhydride (HFB) | Nitrile (3-cyanopyridine) | Dehydration reaction | nih.gov |

| Amino and Carboxylic Acids | Methoxyamine (MeOx) followed by N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) | Methoxyamine-TMS | MeOx: 60 min at 30°C; MSTFA: 30 min at 30°C | nih.gov |

| Compounds with Hydroxyl Groups | Acetic Anhydride / Pyridine | Acetylated | Heat at 60°C for 2 hours | mdpi.com |

Table 2: Optimization of Derivatization Reaction Conditions This table summarizes key parameters and findings from studies on the optimization of derivatization reactions for quantitative analysis.

| Parameter | Optimization Goal | Example Finding | Reference |

|---|---|---|---|

| Reaction Temperature | Maximize derivative yield without causing degradation. | Optimal temperature for MeOx/MSTFA derivatization was 30°C. Higher temperatures (37°C and 45°C) showed lower reproducibility for some metabolites. | nih.gov |

| Reaction Time | Ensure the reaction goes to completion for accurate quantification. | For HQ derivatization, the reaction was complete within 60 minutes at 60°C. | mdpi.com |

| Reagent Volume/Concentration | Use sufficient reagent to drive the reaction forward without causing interference. | Optimization of pyridine (50–500 µL) and acetic anhydride (20–100 µL) amounts was performed to maximize the peak area of acetylated products. | mdpi.com |

| Solvent/Catalyst | Facilitate the reaction and stabilize derivatives. | Acetonitrile was found to be a more effective solvent than methanol, ethanol, or water for HQ-mediated derivatization. | mdpi.com |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2-bromo-3-cyanopyridine | |

| This compound | |

| 5-bromo-2-hydrazinopyridine | |

| Acetic anhydride | |

| Acetonitrile | |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| 3-cyanopyridine | |

| Heptafluorobutyric anhydride | HFB |

| Methoxyamine | MeOx |

| N-Methyl-N-trimethylsilyltrifluoracetamide | MSTFA |

| Nicotinamide | |

| Pyridine |

Vi. Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Protein-Ligand Interaction Analysis for Nicotinamide (B372718) Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding the non-covalent interactions that govern the binding process and is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. rsc.org The goal is to identify ligands that are likely to have high binding affinity and specificity.

In a study investigating the antioxidant potential of N-bromonicotinamide, a compound structurally related to 2-bromonicotinamide, molecular docking was employed to analyze its interaction with Peroxiredoxin 5 (PDB ID: 1HD2) and a water-forming NAD(P)H oxidase from Lactobacillus sanfranciscensis (PDB ID: 2CDU). osti.gov The docking simulations revealed specific interactions between N-bromonicotinamide and the amino acid residues within the binding sites of these proteins.

With the 1HD2 protein, N-bromonicotinamide was found to form hydrogen bonds with the amino acid residues Thr44, Pro45, Cys47, and Thr147. For the 2CDU protein, two hydrogen bonds were formed with Ile178 and Asp179. osti.gov Hydrophobic interactions, which are also critical for ligand binding and stability, were observed with specific residues in both proteins. osti.gov These interactions are summarized in the tables below.

Table 1: Hydrogen Bond Interactions of N-Bromonicotinamide with Target Proteins

| Protein | Interacting Amino Acid Residue | Bond Length (Å) |

| Peroxiredoxin 5 (1HD2) | THR44 | 2.87 |

| PRO45 | 3.42 | |

| CYS47 | 3.32 | |

| THR147 | 2.94 | |

| NAD(P)H Oxidase (2CDU) | ILE178 | 2.21 |

| ASP179 | 3.06 |

Data sourced from Priya Roseline V., et al., 2024. osti.gov

Table 2: Hydrophobic Interactions of N-Bromonicotinamide with Target Proteins

| Protein | Interacting Amino Acid Residues |

| Peroxiredoxin 5 (1HD2) | VAL41, LEU111, LEU116, PHE120, VAL145 |

| NAD(P)H Oxidase (2CDU) | PRO120, LYS213, ILE243 |

Data sourced from Priya Roseline V., et al., 2024. osti.gov

These detailed interaction analyses provide a structural basis for the observed biological activity and highlight the key residues involved in the recognition of the nicotinamide scaffold. Such studies are fundamental for the rational design of more potent and selective inhibitors based on the this compound framework.

Mechanistic Investigations using Computational Approaches

Computational chemistry provides powerful methodologies for elucidating the mechanisms of chemical reactions at a molecular level. mdpi.com Techniques such as Density Functional Theory (DFT) are frequently used to map out reaction pathways, identify transition states, and calculate the energy barriers associated with chemical transformations. frontiersin.org These studies offer a deeper understanding of reaction kinetics and thermodynamics that complements experimental findings.

For nicotinamide and its derivatives, computational studies have been instrumental in investigating various reaction mechanisms. For instance, the hydrolysis of nicotinamide to nicotinic acid, a key reaction in NAD+ metabolism, has been studied using a multi-scale computational approach. mdpi.com These studies have detailed the two-stage mechanism involving the formation of a thioester enzyme-intermediate and its subsequent hydrolysis, identifying the rate-limiting step of the reaction. mdpi.com

Furthermore, computational methods have been employed to explore the redox chemistry of nicotinamide-containing cofactors like NAD+. DFT calculations have been used to investigate the mechanism of NAD+ reduction, a fundamental process in cellular metabolism. rsc.org These studies analyze the hydride transfer process and the role of catalysts, providing insights into the electronic effects of substituents on the nicotinamide ring. rsc.orgacs.org The electronic properties of substituents on the nicotinamide ring can significantly influence the reaction mechanism and energetics, a factor that is critical for understanding the reactivity of derivatives like this compound.

Computational investigations also extend to understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state structure and properties of nicotinamide-based compounds. frontiersin.org DFT and Atoms in Molecules (AIM) theory have been used to characterize the strength and nature of these interactions in co-crystals of nicotinamide. frontiersin.org Such mechanistic insights are vital for predicting the behavior of this compound in various chemical and biological environments.

Vii. Intellectual Property Landscape and Patent Analysis in 2 Bromonicotinamide Research

Utility of Patent Literature in Academic Research

Patent literature represents a vast and often underutilized reservoir of scientific and technical information that is distinct from, yet complementary to, traditional academic journals. ambeed.comresearchgate.netunifiedpatents.com For academic researchers in chemistry, patents offer a unique window into applied chemical technology and the commercial applications of new discoveries. ambeed.comunifiedpatents.com It is estimated that as much as 80% of the technological information found in patents is not published elsewhere. niperraebareli.edu.in

The utility of engaging with patent databases in an academic setting is multifaceted:

Primary Source of Information : Patents are primary source documents that can sometimes be the first place a new chemical discovery is disclosed. chemchart.com They provide detailed descriptions of novel compounds, synthetic processes, and their applications. researchgate.netchemchart.com

Understanding the State of the Art : Reviewing patents helps researchers gain a comprehensive understanding of the current "state of the art" in a specific technological area, preventing duplication of effort and inspiring new avenues of investigation. niperraebareli.edu.in

Identifying Research Gaps and Opportunities : By analyzing the existing patent landscape, academics can identify areas with significant innovation, as well as "white space" or underexplored niches ripe for new research. nih.gov

Fostering Collaboration and Commercialization : Familiarity with patents can enhance a student's or researcher's understanding of the scientific information environment, bridging the gap between academic discovery and industrial application. ambeed.com It can also help identify potential industry partners or licensees for their own inventions. ambeed.com

Ensuring Freedom to Operate : For researchers with potentially commercializable discoveries, an awareness of existing patents is crucial to determine "freedom to operate"—that is, whether their research could infringe on existing intellectual property rights. ambeed.com

In fields like specialty chemicals and pharmaceuticals, where the competitive advantage conferred by a patent is significant, the patent literature is an especially rich source of detailed procedural information and novel molecular structures. unifiedpatents.com

Patent Landscape Analysis for Innovation Monitoring

Patent landscape analysis, or patent mapping, is a systematic process used to analyze patent data to discern scientific, business, and technological trends. niperraebareli.edu.inchemsrc.com This analytical method transforms the immense volume of individual patents into actionable intelligence, providing a macroscopic view of innovation within a specific field. niperraebareli.edu.ingoogle.com For a compound like 2-Bromonicotinamide, a patent landscape analysis would involve identifying and analyzing patents where the compound is used, typically as a key intermediate or building block for the synthesis of more complex, high-value molecules.

The process provides several key insights for monitoring innovation:

Tracking Competitor Activity : By monitoring which companies are filing patents in a specific area, organizations can gain valuable intelligence on their competitors' R&D directions and strategic interests. googleapis.comgoogle.com

Identifying Key Players : Analysis reveals the major corporations, universities, and research institutions that are most active in a particular technological domain. google.comgoogle.com

Detecting Technological Trends : Visualizing patent filing activity over time helps to identify growth areas and predict when a technology may be maturing or declining. google.com

Informing R&D Strategy : The analysis can highlight technological gaps and provide insights that help shape future research and development strategies, ensuring that resources are invested in promising areas. nih.govgoogle.com

While a comprehensive, large-scale patent landscape specifically for this compound is not publicly available, an analysis of individual patents reveals its role as a valuable intermediate in the development of new therapeutic agents. For instance, the compound is cited in patents for its utility in creating inhibitors for various biological targets.

One notable example is found in patent documents from the pharmaceutical company Hoffmann-La Roche. Their patents describe the use of 2-chloro- or this compound as a key intermediate for synthesizing a class of isonicotin- and nicotinamide (B372718) derivatives of benzothiazoles. researchgate.net These resulting compounds were investigated for their potential therapeutic uses. researchgate.net

Another significant application appears in a patent for ketone inhibitors of the enzyme lysine (B10760008) gingipain. This enzyme is linked to diseases such as Alzheimer's. The patent details the synthesis where this compound is used as a reactant to create the final inhibitor compound. Similarly, research articles that form the basis of patent applications describe the use of 4,6-diamino-2-bromonicotinamide (B13139599) in the synthesis of pyrido[4,3-d]pyrimidine (B1258125) libraries to discover new PDE-4 inhibitors. researchgate.net

Table of Patent Examples Citing this compound or its Direct Precursors

| Patent / Application Number | Assignee / Inventor | Title / Subject Matter | Role of this compound |

| US6620811B2 researchgate.net | Hoffmann La Roche | Isonicotin- and nicotinamide derivatives of benzothiazoles | A key intermediate (2-chloro- or this compound) for preparing the final compounds. researchgate.net |

| AU2022200927A1 | Not specified | Ketone inhibitors of lysine gingipain | Reactant used in the synthesis of the final inhibitor compound. |

| WO03043636A1 | Hoffmann La Roche | Benzothiazole (B30560) derivatives | Intermediate for the preparation of benzothiazole derivatives. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。